2'-O-propargyl-uridine
Overview
Description
2'-O-propargyl-uridine is a useful research compound. Its molecular formula is C12H14N2O6 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioanalytical Applications : 2'-O-propargyl-uridine is preferred in bioanalytical applications due to its significant Stokes shift and good quantum yields, making it useful for DNA modification with base-labile fluorescent probes (Berndl et al., 2009).
Nucleotidyl Transfer Reaction Studies : It enables efficient one-pot synthesis of [2'-18O]uridine, which is crucial for studying nucleotidyl transfer reactions in nucleic acids using isotope effect analysis (Dai et al., 2008).
Enhancing Diastereoselectivity : 2-O-propargyl ethers, including those derived from uridine, have been shown to enhance diastereoselectivity in beta-mannosylation reactions due to their minimal steric bulk and moderately disarming nature (Crich et al., 2006).
Fluorescent Labeling and Imaging of DNA : The arabino-configured uridine improves the fluorescence properties of DNA, aiding in fluorescent labeling and imaging of DNA in living cells (Walter et al., 2017).
Novel Modified Nucleosides : Studies have shown the preparation of novel 2′-alkoxylamino-2′-deoxy uridines, indicating potential applications in biology, medicine, and biomedical research (Sebesta et al., 1996).
Anticancer and Antibacterial Activities : Novel (isopropylidene) uridine-[1,2,3]triazole hybrids have shown promising anticancer and antibacterial activities, with particular efficacy against Escherichia coli and Bacillus subtilis (Thatipamula et al., 2017).
Study of Brain Function : Uridine incorporated into RNA in mouse brain during short-term training suggests its role in neurogenesis and the development of the brain's cellular architecture (Zemp et al., 1966).
Potential in Cancer Treatment : Boronated uridine shows potential for neutron capture therapy in cancer treatment (Anisuzzaman et al., 1990).
Gene Expression Studies : C-5 propyne oligonucleotides, including modified uridine, have demonstrated potent antisense inhibition of gene expression, beneficial for therapy and gene function studies (Wagner et al., 1993).
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h1,3-4,7,9-11,15,17H,5-6H2,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIYVXTZWZSVLZ-QCNRFFRDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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